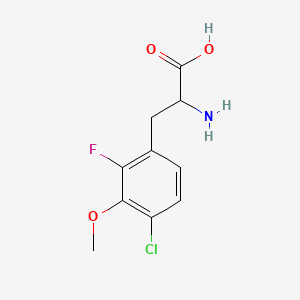

4-Chloro-2-fluoro-3-methoxy-DL-phenylalanine

Vue d'ensemble

Description

4-Chloro-2-fluoro-3-methoxy-DL-phenylalanine is a useful research compound. Its molecular formula is C10H11ClFNO3 and its molecular weight is 247.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It is known that similar compounds like 4-chloro-dl-phenylalanine (pcpa) inhibit the synthesis of 5-hydroxytrytamine (5-ht), also known as serotonin .

Mode of Action

Based on the known action of similar compounds, it may interact with its targets and cause changes in their function .

Biochemical Pathways

Similar compounds are known to affect the synthesis of serotonin, which is involved in various physiological processes, including mood regulation, gastrointestinal motility, and cardiovascular function .

Result of Action

Similar compounds are known to inhibit the synthesis of serotonin, which can have various effects depending on the specific physiological context .

Analyse Biochimique

Biochemical Properties

4-Chloro-2-fluoro-3-methoxy-DL-phenylalanine plays a significant role in biochemical reactions due to its structural modifications. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of tryptophan hydroxylase 1, an enzyme involved in the synthesis of serotonin . Additionally, this compound can modulate the expression of matrix metalloproteinases and pro-inflammatory factors, indicating its potential role in inflammatory processes .

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to reduce the expression of tryptophan hydroxylase 1, leading to decreased serotonin synthesis . This reduction in serotonin levels can impact various cellular processes, including mood regulation, gastrointestinal function, and cardiovascular health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of tryptophan hydroxylase 1, thereby reducing the synthesis of serotonin . This inhibition is achieved through competitive binding to the enzyme’s active site, preventing the conversion of tryptophan to serotonin. Additionally, this compound can modulate gene expression by influencing transcription factors and signaling pathways involved in inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient temperature conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing inflammation and modulating serotonin levels . At higher doses, it may cause toxic or adverse effects, including cognitive defects and glucose intolerance . These threshold effects highlight the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate amino acid metabolism and neurotransmitter synthesis. For instance, its inhibition of tryptophan hydroxylase 1 affects the serotonin synthesis pathway . Additionally, the compound’s structural modifications may influence its metabolism and clearance from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for elucidating the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Activité Biologique

4-Chloro-2-fluoro-3-methoxy-DL-phenylalanine (CFM-Phe) is a modified amino acid that has garnered interest in biochemical research due to its unique structural properties and potential biological activities. This compound features a chlorine atom, a fluorine atom, and a methoxy group on the phenyl ring, which may influence its interaction with biological systems, particularly in protein synthesis and enzymatic functions.

The molecular formula of CFM-Phe is C10H11ClFNO3, and it possesses several functional groups that can affect its solubility, stability, and reactivity. The presence of halogens (Cl and F) typically enhances lipophilicity and can alter the compound's interaction with biological membranes.

Protein Incorporation

Research has shown that CFM-Phe can be incorporated into proteins in place of natural phenylalanine. A study demonstrated that E. coli cells could successfully incorporate various substituted phenylalanines, including CFM-Phe, into proteins using a cell-free system. The incorporation was verified by mass spectrometry, indicating that the modified amino acid retains its integrity during translation .

Toxicity Studies

While CFM-Phe shows promise for incorporation into proteins, it also exhibits toxicity in certain cellular systems. For instance, E. coli BL21 cells showed negligible growth when supplemented with CFM-Phe, suggesting that while it may be incorporated into proteins, it could also disrupt cellular functions at higher concentrations .

Enzymatic Activity

Fluorinated phenylalanines like CFM-Phe have been reported to influence enzymatic activities due to their unique steric and electronic properties. The introduction of fluorine atoms can enhance binding affinities and alter the stability of protein structures, potentially leading to increased catalytic efficiencies or altered substrate specificities . For example, the incorporation of fluorinated amino acids into therapeutic proteins has been linked to improved shelf life and metabolic stability .

Case Studies

- Protein Folding Studies : A study utilized CFM-Phe as a probe in NMR experiments to investigate protein folding dynamics. The fluorine atom served as a sensitive indicator for conformational changes within the protein structure .

- Therapeutic Applications : CFM-Phe's unique properties have led to explorations in drug design where it is incorporated into peptides aimed at enhancing therapeutic efficacy. The modifications were found to improve membrane permeability and stability against proteolytic degradation .

Data Table: Summary of Biological Activities

Applications De Recherche Scientifique

Pharmaceutical Development

Drug Design and Synthesis:

4-Chloro-2-fluoro-3-methoxy-DL-phenylalanine serves as a crucial building block in the synthesis of novel pharmaceuticals. Its unique structural properties allow for the exploration of new drug candidates, particularly in targeting neurological disorders and cancer therapies. The incorporation of fluorinated phenylalanines into drug design enhances the pharmacokinetic properties of therapeutic agents, improving their efficacy and specificity in treating diseases such as Alzheimer's and various cancers .

Case Study:

A study highlighted the use of fluorinated phenylalanines in developing drugs that inhibit tumor growth. Researchers synthesized analogs that demonstrated significant antitumor activity in vitro, paving the way for further clinical investigations .

Biochemical Research

Protein Interactions and Enzyme Activity:

This compound plays a vital role in studying protein synthesis and enzyme activities. Its incorporation into peptides allows researchers to investigate metabolic pathways and develop new biochemical assays. The fluorinated amino acid enhances the stability of peptides, making them suitable for therapeutic applications .

Case Study:

Research utilizing this compound showed its effectiveness in stabilizing protein structures during enzymatic reactions, facilitating better understanding of enzyme kinetics and mechanisms involved in metabolic disorders .

Neuroscience

Neurotransmitter Analog Synthesis:

In neuroscience, this compound is employed to synthesize neurotransmitter analogs. These analogs are crucial for exploring neurological functions and disorders, offering insights into potential treatments for conditions like depression and anxiety .

Case Study:

A study demonstrated that modified phenylalanines could be used to create neurotransmitter analogs that effectively interact with receptors involved in mood regulation, suggesting potential therapeutic avenues for mood disorders .

Material Science

Development of Novel Materials:

The compound is also explored in material science for developing polymers with specific chemical properties. Its incorporation can enhance the performance characteristics of materials used in various applications, including drug delivery systems and biomedical devices .

Case Study:

Research indicated that incorporating fluorinated amino acids into polymer matrices improved their mechanical strength and biocompatibility, making them suitable for use in medical implants .

Analytical Chemistry

Quantification Techniques:

In analytical chemistry, this compound is utilized as a standard to quantify amino acids in complex biological samples. This application aids nutritional and clinical research by providing accurate measurements of amino acid concentrations .

Summary Table of Applications

| Application Area | Description | Notable Outcomes |

|---|---|---|

| Pharmaceutical Development | Building block for drug synthesis targeting neurological disorders and cancer | Enhanced efficacy of antitumor agents |

| Biochemical Research | Studying protein interactions and enzyme activities | Improved understanding of metabolic pathways |

| Neuroscience | Synthesis of neurotransmitter analogs | Insights into treatments for mood disorders |

| Material Science | Development of polymers with enhanced properties | Improved mechanical strength and biocompatibility |

| Analytical Chemistry | Standard for quantifying amino acids | Accurate measurement techniques in clinical research |

Propriétés

IUPAC Name |

2-amino-3-(4-chloro-2-fluoro-3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFNO3/c1-16-9-6(11)3-2-5(8(9)12)4-7(13)10(14)15/h2-3,7H,4,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFWDJBNASYQGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)CC(C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.